molecular formula C15H13ClO2 B5918008 4-chlorophenyl 3-phenylpropanoate

4-chlorophenyl 3-phenylpropanoate

Cat. No.: B5918008
M. Wt: 260.71 g/mol
InChI Key: KYCIZZNPNUORSI-UHFFFAOYSA-N
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Description

4-Chlorophenyl 3-phenylpropanoate is a synthetic ester compound provided for research and further manufacturing use. It is not intended for diagnostic or therapeutic applications. This compound features a 3-phenylpropanoic acid backbone esterified with a 4-chlorophenyl group. While direct studies on this specific molecule are limited, its structure is related to phenylpropanoate and phenylpropenoate derivatives that are of significant interest in various scientific fields. Research on analogous compounds, particularly cinnamic acid esters (3-phenylpropenoates), has shown that the relative position of substituents on the phenyl ring can greatly influence chemical behavior and biological activity . For instance, studies on similar structures have explored their potential as intermediates in organic synthesis and their anti-inflammatory properties. Some related pyrrole-containing phenylpropanoic acid derivatives have demonstrated significant anti-inflammatory effects in preclinical models, such as reducing carrageenan-induced paw edema and modulating cytokine production . Another related phenolic amide ester was identified as a potent, cell-permeable inhibitor of inflammatory cytokines like IL-6 and TNF-α in immune cells . Furthermore, chlorophenyl-propenone analogs are investigated in material science for nonlinear optical (NLO) applications . Researchers can utilize 4-chlorophenyl 3-phenylpropanoate as a building block in medicinal chemistry, a candidate for bioactivity screening, or a standard in analytical methods development.

Properties

IUPAC Name

(4-chlorophenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCIZZNPNUORSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 3-phenylpropanoate typically involves the esterification reaction between 4-chlorophenol and 3-phenylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of 4-chlorophenyl 3-phenylpropanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled or reused is also common to make the process more economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 3-phenylpropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-Chlorophenyl 3-phenylpropanoate serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry. Notably:

  • Oxidation can yield corresponding carboxylic acids.
  • Reduction can convert the ester to alcohols.
  • Substitution reactions can modify the chlorine atom, leading to diverse functional groups.

Biology

Research indicates that this compound exhibits biological activities worth exploring:

  • Antimicrobial Properties : Studies have shown that derivatives of 4-chlorophenyl 3-phenylpropanoate possess antimicrobial effects, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in biological systems.

Medicine

In medicinal chemistry, 4-chlorophenyl 3-phenylpropanoate is being explored for its role in drug development:

  • Histone Deacetylase Inhibitors (HDACIs) : Modifications of this compound have shown promising results as HDAC inhibitors, which are crucial in cancer therapy. For instance, derivatives demonstrated significant antiproliferative activity against HeLa cells, outperforming standard drugs like doxorubicin .

Industry

The compound is utilized in the production of specialty chemicals and materials:

  • It is employed in creating high-efficiency acaricides against pests like Psoroptes cuniculi, demonstrating its potential in agricultural applications .
  • Its derivatives have been noted for their effectiveness in controlling various agricultural pests, marking a step towards sustainable pest management strategies.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of modified derivatives of 4-chlorophenyl 3-phenylpropanoate against cancer cell lines. The results indicated:

CompoundIC50 (μM)Comparison Drug (Doxorubicin)IC50 (μM)
Compound A0.69Doxorubicin2.29
Compound B1.20Doxorubicin2.29

These findings underscore the compound's potential as a lead in anticancer drug development .

Case Study: Acaricidal Activity

The acaricidal properties of various derivatives were assessed against Psoroptes cuniculi:

CompoundMortality Rate (%)LC50 (mg/L)
Compound X≥9615
Compound Y≥9020

This data indicates that certain modifications significantly enhance efficacy against agricultural pests .

Mechanism of Action

The mechanism of action of 4-chlorophenyl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-chlorophenol and 3-phenylpropanoic acid, which can then interact with various biological targets. The chlorine atom in the 4-chlorophenyl group can also participate in halogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Modifications and Anticancer Activity

Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate ():

  • Structural Features : Addition of a hydroxy group and two methyl groups at the C2 position.
  • Activity : Demonstrated selective antiproliferative effects against HCT-116 colon cancer cells (IC₅₀: 0.12–0.81 mg/mL). Compounds 7a and 7g showed the highest potency (IC₅₀: 0.12 mg/mL) via HSP90/TRAP1 inhibition.
  • Comparison: The hydroxy and dimethyl groups enhance steric bulk and hydrogen-bonding capacity, improving target specificity compared to the simpler 4-chlorophenyl 3-phenylpropanoate .

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride ():

  • Structural Features: Amino group at C3 and hydrochloride salt formation.

Antioxidant Properties

4-Chlorophenyl-substituted thiazoles ():

  • Structural Features : 4-Chlorophenyl group attached to a thiazole ring (e.g., compound 6c).
  • Activity : Exhibited high FRAP (ferric ion reducing power) at 123.20 µmol/L, surpassing BHT (67.73 µmol/L).
  • Comparison: The thiazole ring’s electron-rich environment synergizes with the 4-chlorophenyl group to enhance radical scavenging, a feature absent in the propanoate ester .

Aquaporin-3 (AQP3) Inhibition

DFP00173 vs. DFP00172 ():

  • Structural Features : DFP00173 has a 2,6-dichlorophenyl group, while DFP00172 has a 4-chlorophenyl group.
  • Activity : DFP00173 showed superior AQP3 inhibition due to optimized steric and electronic interactions.
  • Comparison : Chlorine substitution at the 2,6-positions enhances potency over the 4-chlorophenyl configuration, highlighting positional sensitivity in target binding .

Microbial Correlation Profiles

Ethyl 3-phenylpropanoate and methyl 3-phenylpropanoate ():

  • Structural Features : Ethyl/methyl esters instead of 4-chlorophenyl.
  • Activity : Strong correlations (>|0.7| ρ) with microbial species like P. membranifaciens and M. litorale.

Computational and Spectroscopic Properties

(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) ():

  • Structural Features : α,β-unsaturated ketone with 4-chlorophenyl and 2-hydroxyphenyl groups.
  • Activity : DFT studies revealed high electron density at the carbonyl group, facilitating antioxidant and antimicrobial interactions.
  • Comparison: The conjugated system in 4CPHPP enables delocalization of electrons, a feature less pronounced in saturated propanoate esters .

Data Tables

Table 2: Structural and Electronic Comparisons

Compound Key Functional Groups Electronic Features
4-Chlorophenyl 3-phenylpropanoate Ester, 4-Cl, phenyl Moderate hydrophobicity
Methyl 3-hydroxy-2,2-dimethylpropanoate Hydroxy, dimethyl Enhanced hydrogen bonding
DFP00173 2,6-dichlorophenyl, urea Steric hindrance, polarity
4CPHPP α,β-unsaturated ketone Conjugated electron system

Q & A

Q. What are the standard synthesis protocols for 4-chlorophenyl 3-phenylpropanoate, and how is purity validated?

  • Methodological Answer : The synthesis typically involves esterification between 3-phenylpropanoic acid and 4-chlorophenol under acidic or catalytic conditions. Key steps include:
  • Refluxing with a coupling agent (e.g., DCC, EDC) in anhydrous solvents like dichloromethane or THF .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Purity validation employs:
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on ester carbonyl signals (~170 ppm in ¹³C NMR) and aromatic proton splitting patterns .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. Which analytical techniques are critical for characterizing 4-chlorophenyl 3-phenylpropanoate?

  • Methodological Answer :
  • HPLC-UV/Vis with C18 columns to assess purity (>98% for research-grade material) .
  • Fourier-transform infrared spectroscopy (FTIR) to identify ester C=O stretches (~1740 cm⁻¹) and aryl C-Cl vibrations (~750 cm⁻¹) .
  • Melting point analysis (e.g., capillary method) to compare with literature values (e.g., 85–87°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of 4-chlorophenyl 3-phenylpropanoate?

  • Methodological Answer :
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful water exclusion to avoid hydrolysis .
  • Catalyst selection : DMAP (4-dimethylaminopyridine) improves esterification efficiency by activating the carbonyl group .
  • Temperature control : Reactions at 60–80°C balance kinetic acceleration with thermal decomposition risks .
  • Yield tracking : Use in-situ monitoring (e.g., TLC with iodine staining) to terminate reactions at optimal conversion (~90%) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-spectral cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping aromatic signals .
  • Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and compare with experimental data .
  • Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) provides unambiguous structural confirmation .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Degradation products may include hydrolyzed 3-phenylpropanoic acid and 4-chlorophenol, detected by new peaks at ~2.5 and ~3.1 min retention times .
  • Light sensitivity : Amber vials are recommended; UV-Vis spectroscopy tracks photooxidation (e.g., λmax shifts >250 nm) .

Q. What synthetic routes enable the preparation of deuterated or fluorinated analogs for mechanistic studies?

  • Methodological Answer :
  • Deuterated analogs : Replace 4-chlorophenol with deuterated 4-chlorophenol-d₄ in the esterification step; confirm incorporation via ²H NMR .
  • Fluorinated derivatives : Substitute 4-chlorophenol with 4-fluorophenol and optimize reaction pH to minimize defluorination .

Data Analysis and Experimental Design

Q. How are kinetic parameters determined for reactions involving 4-chlorophenyl 3-phenylpropanoate?

  • Methodological Answer :
  • Pseudo-first-order kinetics : Use excess nucleophile (e.g., hydroxide) and monitor ester hydrolysis via UV-Vis at 240 nm .
  • Arrhenius plots : Calculate activation energy (Eₐ) from rate constants at 25°C, 35°C, and 45°C .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Molecular docking : Assess binding affinity to enzymes (e.g., esterases) using AutoDock Vina .
  • Reactivity indices : Calculate Fukui functions (Gaussian 09) to identify electrophilic/nucleophilic sites .

Tables for Key Data

Q. Table 1. Analytical Benchmarks for 4-Chlorophenyl 3-Phenylpropanoate

ParameterMethodExpected ResultReference
Melting PointCapillary Method85–87°C
¹³C NMR (Carbonyl)DMSO-d₆, 125 MHzδ ~170 ppm
HPLC PurityC18, 70:30 MeOH:H₂ORetention Time: 6.2 min

Q. Table 2. Common Impurities and Mitigation Strategies

ImpuritySourceMitigationReference
3-Phenylpropanoic AcidHydrolysisAnhydrous conditions
4-ChlorophenolIncomplete ReactionProlonged reflux

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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